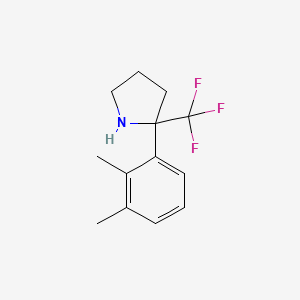
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine
Übersicht
Beschreibung
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C13H16F3N and its molecular weight is 243.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrrolidine ring substituted with a dimethylphenyl group and a trifluoromethyl group. The presence of these substituents may influence its biological activity by altering its lipophilicity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have been studied for their ability to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Mycobacterium tuberculosis .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Pyrrolidine-2,3-diones | Pseudomonas aeruginosa | Excellent target inhibition |
| This compound | Various strains | Investigated for potential activity |
The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized that the trifluoromethyl group enhances binding affinity to specific enzymes or receptors. This interaction could modulate enzymatic activity or disrupt bacterial cell wall synthesis, similar to other pyrrolidine derivatives .
Study on Antibacterial Activity
In a study focusing on pyrrolidine derivatives as potential antibacterial agents, compounds were screened for their ability to inhibit PBP3, an essential protein in Pseudomonas aeruginosa. The results indicated that certain structural features, including the presence of a pyrrolidine core and specific substituents, were crucial for enhancing antibacterial activity .
- Key Findings :
- Compounds with a pyrrolidine-2,3-dione core showed promising results in inhibiting PBP3.
- Structural optimization led to improved potency against multidrug-resistant strains.
Cytotoxicity Assessment
Another aspect of research involved assessing the cytotoxic effects of similar pyrrolidine compounds on human cell lines. It was found that while some derivatives exhibited significant antibacterial properties, they maintained low cytotoxicity levels, making them suitable candidates for further development .
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenyl)-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-9-5-3-6-11(10(9)2)12(13(14,15)16)7-4-8-17-12/h3,5-6,17H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJPPOVWQBQCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CCCN2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















